11H-[1,3,5]triazepino[1,2-a]benzimidazole
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Overview
Description
11H-[1,3,5]triazepino[1,2-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of a broader class of triazepine derivatives, which are known for their significant biological activities. These compounds are commonly found in natural products and bioactive pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-[1,3,5]triazepino[1,2-a]benzimidazole typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with various reagents such as 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
11H-[1,3,5]triazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like peroxymonosulfuric acid.
Reduction: Reduction reactions often involve agents like iron powder and formic acid.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents such as o-phenylenediamine and 2-aminobenzamide.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Peroxymonosulfuric acid.
Reducing agents: Iron powder, formic acid.
Substitution reagents: o-phenylenediamine, 2-aminobenzamide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit diverse biological activities .
Scientific Research Applications
11H-[1,3,5]triazepino[1,2-a]benzimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as an antibacterial, antiviral, and anticancer agent.
Medicine: Investigated for its psychotropic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 11H-[1,3,5]triazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazepines: These compounds share a similar seven-membered ring structure and exhibit comparable biological activities.
Benzimidazoles: Known for their wide range of pharmacological properties, including anticancer and antimicrobial activities
Uniqueness
11H-[1,3,5]triazepino[1,2-a]benzimidazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
60306-65-2 |
---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1H-[1,3,5]triazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-7-11-5-6-14(9)10/h1-7H,(H,11,12,13) |
InChI Key |
PDSJDJGOSKYGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CN=CN3 |
Origin of Product |
United States |
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